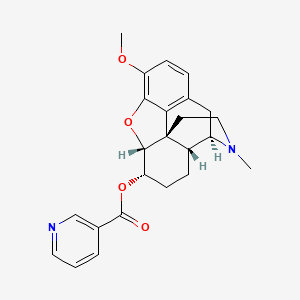

Nicodicodine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicodicodine, also known as 6-nicotinoyldihydrocodeine, is an opioid developed in 1904. It was initially synthesized as a cough suppressant and analgesic. Although not commonly used today, it shares similar activity with other opioids. This compound is metabolized in the liver to produce 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine .

准备方法

Synthetic Routes and Reaction Conditions: Nicodicodine is synthesized by treating dihydrocodeine with nicotinic anhydride. The reaction typically occurs at elevated temperatures around 130°C. The process involves the esterification of dihydrocodeine with nicotinic acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can occur at the carbonyl group, converting this compound to its reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Oxidized metabolites such as hydroxylated derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Nicodicodine has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying opioid metabolism and detection methods.

Biology: Investigated for its effects on opioid receptors and its potential use in studying pain pathways.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new opioid derivatives and formulations.

作用机制

Nicodicodine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and antitussive effects. The compound is metabolized in the liver to 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine. These metabolites also bind to opioid receptors, contributing to the overall pharmacological effects .

相似化合物的比较

Nicocodeine: An ester of codeine with similar analgesic and antitussive properties.

Nicomorphine: Another opioid derivative with similar metabolic pathways.

Dihydrocodeine: The parent compound from which nicodicodine is synthesized.

Uniqueness: this compound is unique due to its specific metabolic pathway, leading to the formation of 6-nicotinoyldihydromorphine and dihydromorphine. This pathway results in slightly stronger and longer-lasting effects compared to other similar opioids .

生物活性

Nicodicodine, an opioid compound synthesized in 1904, has garnered interest for its analgesic and antitussive properties. Although it is not widely used today, its biological activity is comparable to other opioids, making it a subject of research in pain management and cough suppression. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant studies.

This compound is chemically known as 6-Nicotinoyldihydrocodeine with the molecular formula C24H26N2O4 and a molar mass of approximately 406.48 g/mol. It undergoes hepatic metabolism primarily through demethylation to form 6-nicotinoyldihydromorphine, which is subsequently converted to dihydromorphine, a more potent opioid .

This compound exerts its effects through interaction with the mu-opioid receptors (MOP), similar to other opioids. The binding affinity of this compound to these receptors contributes to its analgesic effects. Its metabolites also play a role in enhancing the overall potency and duration of action compared to its parent compound .

Pharmacological Effects

Analgesic Activity:

- This compound demonstrates significant analgesic properties, comparable to those of morphine and dihydrocodeine. Studies indicate that it effectively alleviates pain through central mechanisms involving the inhibition of pain pathways in the brain .

Antitussive Action:

- The compound has been noted for its antitussive effects, providing relief from cough by acting on the cough center in the medulla oblongata. Research shows that this compound can reduce cough reflex sensitivity similarly to codeine .

Gastrointestinal Effects:

- Like other opioids, this compound can influence gastrointestinal motility. It has been observed to relax smooth muscle in the gastrointestinal tract, which can lead to constipation as a side effect .

Case Studies and Research Findings

- Antinociceptive Studies:

- Comparison with Other Opioids:

- Side Effects Profile:

Summary Table of Biological Activities

| Activity | Effect | Comparison |

|---|---|---|

| Analgesia | Significant pain relief | Comparable to morphine |

| Antitussive | Effective cough suppression | Similar efficacy as codeine |

| Gastrointestinal | Smooth muscle relaxation | Leads to constipation |

| Side Effects | Nausea, itching, respiratory depression | Similar profile to other opioids |

属性

CAS 编号 |

808-24-2 |

|---|---|

分子式 |

C24H26N2O4 |

分子量 |

406.5 g/mol |

IUPAC 名称 |

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 |

InChI 键 |

GTGRMWCOZHEYRL-MJFIPZRTSA-N |

手性 SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6 |

规范 SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。